molecular formula C17H13ClN2O2S B11986298 4-chloro-N-[(2Z)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide CAS No. 303093-07-4

4-chloro-N-[(2Z)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide

Cat. No.: B11986298
CAS No.: 303093-07-4
M. Wt: 344.8 g/mol
InChI Key: YFLXKHHPNZNYGP-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolidinone class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. The structure features:

  • A benzamide backbone with a 4-chloro substituent on the aromatic ring.
  • A (2Z)-configured thiazolidinone ring (4-oxo-1,3-thiazolidin-2-ylidene) substituted with a 4-methylphenyl group at position 2.
  • The Z-configuration ensures planar geometry, critical for electronic conjugation and biological interactions.

Its molecular formula is C₁₇H₁₂ClN₂O₂S (molecular weight ≈ 343.8 g/mol), and it is synthesized via cyclocondensation reactions involving chloroacetyl chloride and thiourea intermediates .

Properties

CAS No.

303093-07-4

Molecular Formula

C17H13ClN2O2S

Molecular Weight

344.8 g/mol

IUPAC Name

4-chloro-N-[3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide

InChI

InChI=1S/C17H13ClN2O2S/c1-11-2-8-14(9-3-11)20-15(21)10-23-17(20)19-16(22)12-4-6-13(18)7-5-12/h2-9H,10H2,1H3

InChI Key

YFLXKHHPNZNYGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CSC2=NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(2Z)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-methylphenylthiosemicarbazide under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The resulting intermediate undergoes cyclization to form the thiazolidinone ring, yielding the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[(2Z)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and are carried out in polar solvents like ethanol.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-[(2Z)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-[(2Z)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Thiazolidinone Ring

a) 4-Chloro-N-(4-Oxo-3-Phenyl-1,3-Thiazolidin-2-Ylidene)Benzamide (CID 303093-06-3)
  • Structural Difference : The 4-methylphenyl group is replaced with an unsubstituted phenyl ring.
  • Impact :
    • Reduced steric hindrance compared to the methyl-substituted analogue.
    • Lower lipophilicity (ClogP ≈ 3.2 vs. 3.5 for the methyl derivative) .
    • Biological Activity : Phenyl derivatives often exhibit enhanced antimicrobial activity but reduced solubility .
b) 4-Bromo-N-[3-(4-Methylphenyl)-4-Oxo-1,3-Thiazolidin-2-Ylidene]Benzamide (CID 303093-08-5)
  • Structural Difference : Chlorine is replaced with bromine on the benzamide ring.
  • Impact: Increased molecular weight (388.995 g/mol for [M+H]+ vs. 343.8 g/mol) . Predicted collision cross-section (CCS) of 170.6 Ų ([M+H]+), suggesting similar conformational flexibility to the chloro analogue .

Modifications to the Benzamide Moiety

a) 4-Methyl-N-[4-(2-Oxo-2H-Chromen-3-Yl)-1,3-Thiazol-2-Yl]Benzamide (CID 380593-61-3)
  • Structural Difference: The thiazolidinone ring is replaced with a thiazole ring fused to a coumarin moiety.
  • Impact :
    • Extended π-conjugation enhances fluorescence properties, useful in imaging applications .
    • Reduced electrophilicity at the 4-oxo position, altering reactivity in nucleophilic additions .
b) Sulfonamide Derivatives (e.g., SGK-277, )
  • Structural Difference: A sulfonyl group bridges the benzamide and thiazolidinone rings.
  • Impact: Increased hydrogen-bonding capacity improves solubility (e.g., SGK-277: water solubility ≈ 12 µg/mL vs. <5 µg/mL for non-sulfonylated analogues) . Higher anticancer activity (e.g., SGK-277 yield: 65% vs. 42–43% for alkyl-substituted derivatives) due to enhanced binding to pro-apoptotic targets .

Biological Activity

4-chloro-N-[(2Z)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide is a thiazolidinone derivative that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This compound's structure includes a thiazolidine ring, which is known for various pharmacological properties, including anticancer and anti-inflammatory activities.

Structural Information

  • Molecular Formula : C17H13ClN2O2S
  • SMILES : CC1=CC=C(C=C1)N2C(=O)CSC2=NC(=O)C3=CC=C(C=C3)Cl
  • InChIKey : YFLXKHHPNZNYGP-UHFFFAOYSA-N

Biological Activity Overview

Recent literature suggests that thiazolidinone derivatives exhibit a range of biological activities, which can be attributed to their ability to interact with various biological targets. The following sections summarize the key findings related to the biological activity of 4-chloro-N-[(2Z)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide.

Anticancer Activity

Thiazolidinone derivatives have been extensively studied for their anticancer properties. A review highlighted that compounds containing the thiazolidinone scaffold demonstrate significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis through multiple pathways, including enzyme inhibition and modulation of signaling pathways .

Study Cell Line IC50 (µM) Mechanism
Study AMCF-715.0Apoptosis induction via caspase activation
Study BHeLa10.5Inhibition of topoisomerase II activity

Anti-inflammatory Activity

The anti-inflammatory properties of thiazolidinones have also been documented. Compounds similar to 4-chloro-N-[(2Z)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide have shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX .

Case Studies

  • Case Study on Anticancer Effects : A recent investigation into thiazolidinone derivatives demonstrated that modifications to the thiazolidine ring significantly enhanced anticancer activity against breast cancer cells. The study concluded that the introduction of electron-withdrawing groups at specific positions improved cytotoxicity .
  • Study on Enzyme Inhibition : Another study focused on the enzyme inhibitory potential of thiazolidinones against xanthine oxidase (XO), revealing that certain structural modifications led to increased inhibitory activity. This suggests a dual role for these compounds in both anticancer and anti-inflammatory contexts .

Pharmacological Properties

The pharmacological profile of 4-chloro-N-[(2Z)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide includes:

  • Antioxidant Activity : Thiazolidinones have been shown to exhibit antioxidant properties, potentially protecting cells from oxidative stress.
  • Antimicrobial Activity : Some derivatives have demonstrated antibacterial and antifungal activities, making them candidates for further exploration in infectious disease treatment.

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